molecular formula C19H16O4 B565621 (R)-Warfarin CAS No. 5543-58-8

(R)-Warfarin

Cat. No. B565621
CAS RN: 5543-58-8
M. Wt: 308.333
InChI Key: PJVWKTKQMONHTI-OAHLLOKOSA-N
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Description

Warfarin is a medication that is often used as an anticoagulant (blood thinner). It is commonly used to treat or prevent blood clots in veins or arteries, which can reduce the risk of stroke, heart attack, or other serious conditions.



Synthesis Analysis

Warfarin is synthesized by the reaction of benzalacetone with the sodium salt of 4-hydroxycoumarin in the presence of acetic acid, followed by the addition of bromadiolone.



Molecular Structure Analysis

Warfarin’s molecular structure consists of a racemic mixture of two active enantiomers—R- and S-warfarin. S-warfarin is 2-5 times more potent than R-warfarin in producing an anticoagulant response.



Chemical Reactions Analysis

Warfarin acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X, and the anticoagulant proteins C and S.



Physical And Chemical Properties Analysis

Warfarin is a white, odorless, crystalline powder. It is insoluble in water and soluble in alcohol. It has a molecular weight of 308.33 g/mol and a melting point of 161°C.


Scientific Research Applications

  • A novel method using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to profile enantiomeric hydroxywarfarins and warfarin in human plasma. This method is crucial for understanding the stereo-specific metabolism of warfarin and may lead to improved patient outcomes during anticoagulant therapy by identifying suitable biomarkers or predictive markers (Jones, Boysen, & Miller, 2011).

  • Clinical Pharmacogenetics Implementation Consortium Guidelines emphasize the role of CYP2C9 and VKORC1 genotypes in estimating therapeutic warfarin dose, highlighting the genetic factors influencing warfarin metabolism and dosage variability (Johnson et al., 2011).

  • An in-depth exploration of warfarin metabolism and its clinical relevance has been conducted. The study discusses how advanced analytical methods have facilitated the identification of clinically relevant metabolic pathways for warfarin, aiding in patient response analysis and phenotyping applications (Jones & Miller, 2011).

  • Research into the stereospecific metabolism of R- and S-Warfarin by human hepatic cytosolic reductases reveals insights into the relative importance of reductive pathways for these drug enantiomers, impacting patient dose responses (Barnette et al., 2017).

  • The interactions of warfarin with drugs and food have been extensively reviewed, underscoring the importance of understanding drug interactions to mitigate complications in warfarin therapy (Wells, Holbrook, Crowther, & Hirsh, 1994).

  • A study analyzing the metabolism of R- and S-warfarin by CYP2C19 into hydroxywarfarins suggests that CYP2C19 plays a role in warfarin metabolism and could be a biomarker for patient response to therapy (Kim et al., 2013).

Safety And Hazards

Warfarin can cause severe bleeding that can be life-threatening. It is important to follow dosing instructions carefully and monitor for signs of bleeding, including unusual bruising, blood in the urine or stool, or bleeding from the gums.


Future Directions

The use of warfarin is being challenged by the development of new oral anticoagulants that do not require monitoring of the coagulation status. These drugs are at least as safe and effective as warfarin for most indications.


Please consult relevant scientific literature and databases for more detailed and updated information. This information is a general overview and may not be completely accurate. Always consult a healthcare professional for medical advice.


properties

IUPAC Name

4-hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Warfarin

CAS RN

5543-58-8, 40281-89-8
Record name (R)-Warfarin
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Record name (R)-Warfarin
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Record name (R)-warfarin
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Record name (R)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone
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Record name WARFARIN, (R)-
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Synthesis routes and methods I

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To show that non-binding compounds do not significantly influence the FT-IR spectrum of a biological macromolecule when mixed with the biological macromolecule, 3 μg of NMT was mixed with 10 μg each of Bacitracin (trace 1), Erythromycin (2), Fusidic Acid (3) and a fungal extract (4) and a differential FT-IR spectrum of each sample was obtained (FIG. 3). The non-binding compounds did not alter the spectrum of NMT. However, a nonspecific binding compound, Warfarin (60 μg), did produce a detectable peak shift for NMT.
Quantity
10 μg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step One

Citations

For This Compound
4,810
Citations
Z Zhang, MJ Fasco, Z Huang, FP Guengerich… - Drug metabolism and …, 1995 - ASPET
… ), but not with R-warfarin 8-hydroxylation rates. P450s 2A6, 2B6, 2C9, 2D6, 2E1, and 3A4 did not yield either 6- or 8-hydroxy-warfarin from R-warfarin. We conclude that R-warfarin 6-…
Number of citations: 126 dmd.aspetjournals.org
PR Ring, JM Bostick - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
A sensitive and selective chiral high-performance liquid chromatography (HPLC) method was developed for the determination of (R)-warfarin and (S)-warfarin in human plasma. (R)- …
Number of citations: 88 www.sciencedirect.com
Z Zuo, SK Wo, CMY Lo, L Zhou, G Cheng… - … of pharmaceutical and …, 2010 - Elsevier
… as a racemic mixture of S- and R-warfarin that are both metabolized mainly by cytochrome … MS/MS) method for simultaneous detection of S-warfarin, R-warfarin, S-7-OH-warfarin and R-7…
Number of citations: 65 www.sciencedirect.com
KL Kunze, AC Eddy, M Gibaldi, WF Trager - Chirality, 1991 - Wiley Online Library
Inhibition of the metabolism of (S)‐warfarin, the more pharmacologically active enantiomer of the racemic drug, by (R)‐warfarin was investigated in microsomes obtained from three …
Number of citations: 75 onlinelibrary.wiley.com
JS Kim, AN Nafziger, A Gaedigk… - The Journal of …, 2001 - Wiley Online Library
… and pharmacodynamics of S- and R-warfarin in plasma following the administration of warfa… t1/2 of plasma S- and R-warfarin were examined. Eleven CYP2C9*1 homozygotes (3 men, …
Number of citations: 34 accp1.onlinelibrary.wiley.com
A Breckenridge, M Orme, H Wesseling… - Clinical …, 1974 - Wiley Online Library
… We have shown previously that in the rat, the elimination of R warfarin is more rapid than that of S warfarin.Further, in this species S warfarin is a more potent anticoagulant than …
Number of citations: 337 ascpt.onlinelibrary.wiley.com
RJ Lewis, WF Trager, KK Chan… - The Journal of …, 1974 - Am Soc Clin Investig
… effect on the elimination of R warfarin was noted: the elimination of R warfarin was accelerated from 1.5 to 3.0% per h in one subject and from 0.9 to 1.6% per h in another (Table III). …
Number of citations: 337 www.jci.org
S Lane, S Al‐Zubiedi, E Hatch… - British journal of …, 2012 - Wiley Online Library
… Given the discordant findings regarding the functional effect of this polymorphism, our finding with R-warfarin needs to be confirmed in further specifically designed studies. The major …
Number of citations: 110 bpspubs.onlinelibrary.wiley.com
LB Wingard Jr, RA O'Reilly… - Clinical Pharmacology & …, 1978 - Wiley Online Library
The total body clearance of single doses of R(+)‐, S(−)‐, and racemic warfarin and the plasma concentration‐anticoagulant effect curves for these drugs were determined in 10 healthy …
Number of citations: 94 ascpt.onlinelibrary.wiley.com
T Uno, K Sugimoto, K Sugawara… - Therapeutic drug …, 2008 - journals.lww.com
… We demonstrated that CYP2C19 participated in the metabolism of R-warfarin, and the CYP2C19 genotype affected the R-warfarin pharmacokinetics to some extent. These results were …
Number of citations: 56 journals.lww.com

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